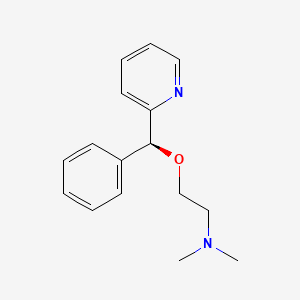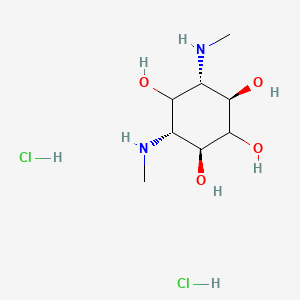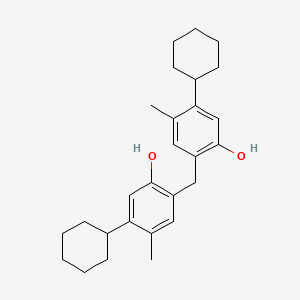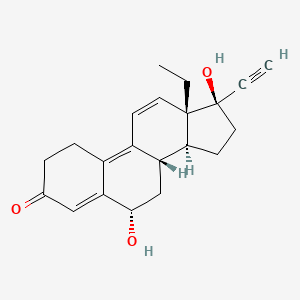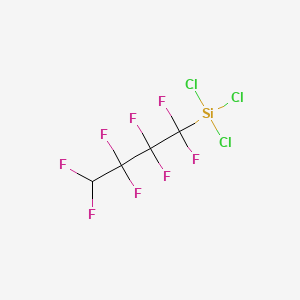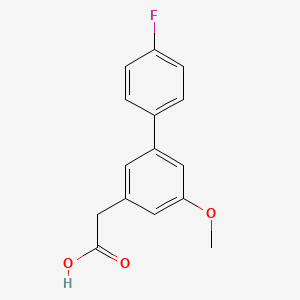
3-Biphenylacetic acid, 4'-fluoro-5-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Fluoro-5-methoxy-3-biphenylacetic acid is an organic compound with the molecular formula C15H13FO3 and a molecular weight of 260.26 g/mol . This compound is characterized by the presence of a biphenyl core substituted with a fluoro group at the 4’ position and a methoxy group at the 5 position, along with an acetic acid moiety at the 3 position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4’-Fluoro-5-methoxy-3-biphenylacetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Análisis De Reacciones Químicas
4’-Fluoro-5-methoxy-3-biphenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions, depending on the reaction conditions and reagents used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4’-Fluoro-5-methoxy-3-biphenylacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4’-Fluoro-5-methoxy-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The fluoro and methoxy substituents can influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
4’-Fluoro-5-methoxy-3-biphenylacetic acid can be compared with other similar compounds, such as:
3-Biphenylacetic acid: Lacks the fluoro and methoxy substituents, resulting in different chemical and biological properties.
4’-Fluoro-3-biphenylacetic acid: Lacks the methoxy group, which may affect its reactivity and interactions.
5-Methoxy-3-biphenylacetic acid: Lacks the fluoro group, leading to variations in its chemical behavior and applications.
The presence of both fluoro and methoxy groups in 4’-Fluoro-5-methoxy-3-biphenylacetic acid makes it unique and potentially more versatile in its applications compared to its analogs.
Propiedades
Número CAS |
61888-66-2 |
|---|---|
Fórmula molecular |
C15H13FO3 |
Peso molecular |
260.26 g/mol |
Nombre IUPAC |
2-[3-(4-fluorophenyl)-5-methoxyphenyl]acetic acid |
InChI |
InChI=1S/C15H13FO3/c1-19-14-7-10(8-15(17)18)6-12(9-14)11-2-4-13(16)5-3-11/h2-7,9H,8H2,1H3,(H,17,18) |
Clave InChI |
PJGIEMNLNSDYOE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C2=CC=C(C=C2)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



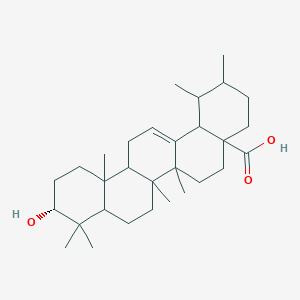
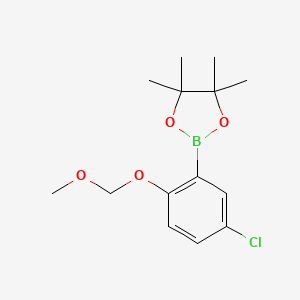
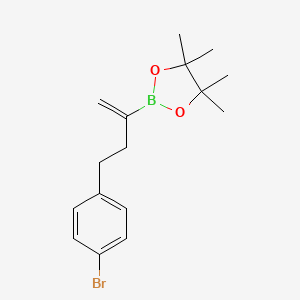
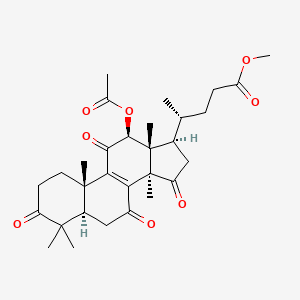

![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)
